molecular formula C20H26N2O5S B249108 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B249108
M. Wt: 406.5 g/mol
InChI Key: GDIGEKKQCIDEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as PTP, is a piperazine derivative that has been studied for its potential pharmacological properties. PTP has been shown to have a variety of effects on the central nervous system, including potential anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The exact mechanism of action of 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to inhibit the activity of certain kinases, which may be involved in the development and progression of cancer.
Biochemical and Physiological Effects:
1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have potential neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have potential analgesic properties, which may make it a potential treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a variety of potential therapeutic effects, which makes it a versatile compound for studying various diseases and conditions. However, one limitation of using 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of research could be to further investigate its potential anti-inflammatory and anti-cancer properties, particularly in the treatment of breast cancer. Additionally, further research could be done to better understand its mechanism of action and potential neuroprotective effects. Finally, research could be done to develop more potent and selective analogs of 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine for use in therapeutic applications.

Synthesis Methods

The synthesis of 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of 3,4,5-trimethoxybenzylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine in the presence of a catalyst such as palladium on carbon. The final product is obtained by purification through column chromatography.

Scientific Research Applications

1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic effects in a variety of diseases and conditions. It has been shown to have anti-inflammatory properties, which may make it a potential treatment for conditions such as rheumatoid arthritis and other inflammatory diseases. Additionally, 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have potential anti-cancer properties, particularly in the treatment of breast cancer.

properties

Product Name

1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H26N2O5S/c1-25-18-13-16(14-19(26-2)20(18)27-3)15-21-9-11-22(12-10-21)28(23,24)17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3

InChI Key

GDIGEKKQCIDEQS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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